molecular formula C9H13BrSi B151686 (4-Bromophenyl)trimethylsilane CAS No. 6999-03-7

(4-Bromophenyl)trimethylsilane

Cat. No. B151686
Key on ui cas rn: 6999-03-7
M. Wt: 229.19 g/mol
InChI Key: UKTSSJJZFVGTCG-UHFFFAOYSA-N
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Patent
US04609651

Procedure details

Under argon, 94.4 g of p-dibromobenzene is cooled to -20° C. in 400 ml of absolute ether. To the solution is added dropwise 255 ml of 15% butyllithium in hexane so that the temperature does not rise above -10° C. Then the mixture is agitated for one hour at room temperature. After a negative Gilman test (H. Gilman, J. Swiss, J. Amer. Chem. Soc. 62: 1847 [1940]), the mixture is again cooled to -20° C. and 46 ml of trimethylchlorosilane in 200 ml of absolute ether is added dropwise thereto so that the temperature does not exceed -10° C. After the addition step is finished, the mixture is stirred for 16 hours at room temperature and another hour under reflux. The thus-formed precipitate is suctioned off and thoroughly washed with ether. The resultant filtrate is concentrated and then distilled with a water-jet aspirator, thus producing 65.52 g of p-bromotrimethylsilylbenzene, bp (16 torr) 103°-110° C.
Quantity
94.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.[CH3:14][Si:15]([CH3:18])([CH3:17])Cl>CCOCC.CCCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Si:15]([CH3:18])([CH3:17])[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
94.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
255 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture is agitated for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above -10° C
TEMPERATURE
Type
TEMPERATURE
Details
After a negative Gilman test (H. Gilman, J. Swiss, J. Amer. Chem. Soc. 62: 1847 [1940]), the mixture is again cooled to -20° C.
CUSTOM
Type
CUSTOM
Details
does not exceed -10° C
ADDITION
Type
ADDITION
Details
After the addition step
STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 hours at room temperature and another hour
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
thoroughly washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled with a water-jet aspirator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 65.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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